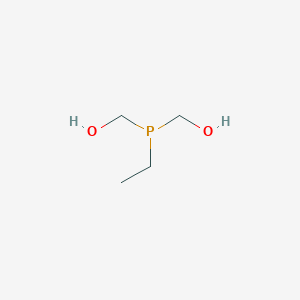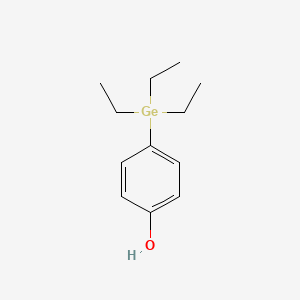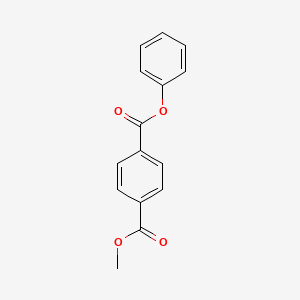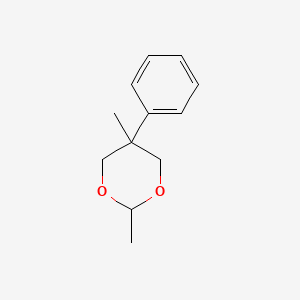
1,3-Dioxane, 2,5-dimethyl-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxane, 2,5-dimethyl-5-phenyl- is an organic compound with the molecular formula C12H16O2. It is a heterocyclic compound containing a six-membered ring with two oxygen atoms at the 1 and 3 positions, and a phenyl group attached to the 5 position. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dioxane, 2,5-dimethyl-5-phenyl- can be synthesized through the acetalization of carbonyl compounds with 1,3-diols in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the use of ethyl orthoformate, 1,3-propanediol, and a catalytic amount of N-bromosuccinimide (NBS) via an in situ acetal exchange process . The reaction conditions are mild and can tolerate acid-sensitive groups.
Industrial Production Methods
In industrial settings, the production of 1,3-Dioxane, 2,5-dimethyl-5-phenyl- often involves the continuous removal of water from the reaction mixture using a Dean-Stark apparatus. This method ensures high yields and purity of the final product. The use of molecular sieves or orthoesters can also provide effective water removal through chemical reaction or physical sequestration .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxane, 2,5-dimethyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur with reagents like acetyl chloride (RCOCl) or methyl iodide (CH3I).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: RCOCl, CH3I, SOCl2
Major Products Formed
Oxidation: Formation of lactones or related cleavage products.
Reduction: Formation of corresponding alcohol derivatives.
Substitution: Formation of substituted dioxane derivatives.
Aplicaciones Científicas De Investigación
1,3-Dioxane, 2,5-dimethyl-5-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in drug formulation and delivery systems.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxane, 2,5-dimethyl-5-phenyl- involves its ability to form stable cyclic acetals and ketals. These structures provide protection to carbonyl groups during chemical transformations, preventing unwanted reactions. The compound’s stability is attributed to the presence of the phenyl group, which enhances its resistance to hydrolysis and oxidation .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: A parent compound with a similar structure but without the phenyl group.
1,3-Dioxolane: A five-membered ring analog with similar chemical properties.
1,4-Dioxane: An isomer with oxygen atoms at the 1 and 4 positions.
Uniqueness
1,3-Dioxane, 2,5-dimethyl-5-phenyl- is unique due to its enhanced stability and resistance to hydrolysis and oxidation, making it a valuable compound for protecting carbonyl groups in various chemical reactions. The presence of the phenyl group further distinguishes it from other dioxane derivatives .
Propiedades
Número CAS |
6248-04-0 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
2,5-dimethyl-5-phenyl-1,3-dioxane |
InChI |
InChI=1S/C12H16O2/c1-10-13-8-12(2,9-14-10)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Clave InChI |
YMHKDLQYBBBVSW-UHFFFAOYSA-N |
SMILES canónico |
CC1OCC(CO1)(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine;hydrochloride](/img/structure/B14731524.png)

![Trimethyl[(trifluoroacetyl)oxy]stannane](/img/structure/B14731539.png)
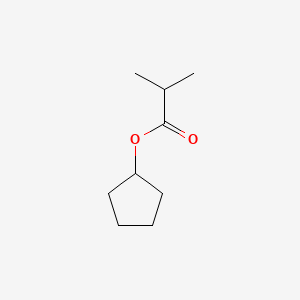
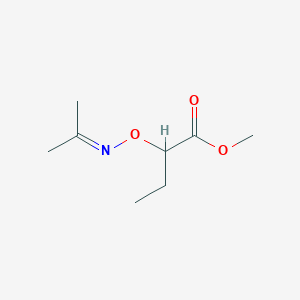
![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)
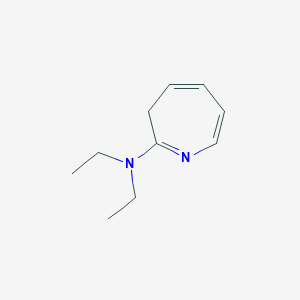
![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
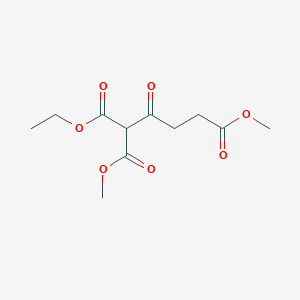
![2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14731583.png)
